1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
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Overview
Description
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a sulfanylidenepyrimidinone moiety. Its molecular formula is C9H11FN2O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and quality. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the fluorine atom can result in various substituted derivatives .
Scientific Research Applications
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one involves its interaction with specific molecular targets and pathways. The fluorinated oxolane ring and sulfanylidenepyrimidinone moiety allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to inhibition of viral replication, induction of apoptosis in cancer cells, or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the sulfanylidenepyrimidinone moiety.
2-thioadenosine: Contains a similar oxolane ring but with a different base structure.
5-fluorouridine: A fluorinated pyrimidine nucleoside with different sugar and base components.
Uniqueness
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one is unique due to its combination of a fluorinated oxolane ring and a sulfanylidenepyrimidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C9H11FN2O4S |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)/t4-,6-,7?,8-/m1/s1 |
InChI Key |
LBXPACVSMLWUMQ-WDGWZIQESA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H](C([C@H](O2)CO)O)F |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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